molecular formula C11H16 B14756260 Tetracyclo(6.2.1.0(2,7).0(3,5))undecane CAS No. 1777-44-2

Tetracyclo(6.2.1.0(2,7).0(3,5))undecane

Cat. No.: B14756260
CAS No.: 1777-44-2
M. Wt: 148.24 g/mol
InChI Key: VBMPZIREYOVDPP-UHFFFAOYSA-N
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Description

Tetracyclo(6.2.1.0²⁷.0³⁵)undecane (CAS 1777-44-2) is a highly strained polycyclic hydrocarbon with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol . Its structure comprises four fused rings: a bicyclo[6.2.1] core with additional bridging methylene groups at positions 2,7 and 3,5, forming a rigid, cage-like geometry .

Key physicochemical properties include:

  • ΔfH° (gas): 59.00 ± 3.60 kJ/mol
  • ΔfH° (liquid): 3.80 ± 3.60 kJ/mol
  • Boiling point (Tboil): 464.43 K
  • Critical temperature (Tc): 675.33 K
  • LogP (octanol/water): 2.688 .

The compound’s rigidity and strain energy make it a subject of interest in synthetic organic chemistry and materials science, particularly for designing high-energy fuels or thermally stable polymers .

Properties

CAS No.

1777-44-2

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

tetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C11H16/c1-2-7-3-6(1)9-4-8-5-10(8)11(7)9/h6-11H,1-5H2

InChI Key

VBMPZIREYOVDPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4CC4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors can also enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo(6.2.1.0(2,7).0(3,5))undecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracyclo(6.2.1.0(2,7).0(3,5))undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane involves its interaction with various molecular targets. The strained structure of the compound allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Spiro[5.5]undecane Derivatives

  • 2,4,8,10-Tetraoxaspiro[5.5]undecane (e.g., compounds 4–8 in ):
    • Structure : Features a central spiro carbon connecting two tetraoxacyclohexane rings.
    • Key Differences : Unlike the fused tetracyclic system of Tetracyclo(6.2.1.0²⁷.0³⁵)undecane, this compound’s spiro architecture introduces conformational flexibility, enabling stereochemical diversity (e.g., enantiomerism in tetrasubstituted derivatives) .
    • Applications : Used in protecting-group chemistry for aldehydes/ketones under mild conditions .

Pentacyclo[6.3.0.0²⁶.0³¹⁰.0⁵⁹]undecane (Trishomocubane)

  • Structure : A pentacyclic "cubane-like" hydrocarbon with five fused rings .
  • Key Differences : Higher ring count and strain energy compared to Tetracyclo(6.2.1.0²⁷.0³⁵)undecane. Synthesized via rearrangement of cubane precursors .
  • Applications : Explored for high-density energetic materials due to its compact, strained geometry .

Tetracyclo[5.2.2.0¹⁶.0⁴⁹]undecane (Trinorbornane)

  • Structure: A chiral, C₂-symmetric tetracyclic hydrocarbon with a norbornane-like framework .
  • Key Differences : Contains a bicyclo[5.2.2] core instead of bicyclo[6.2.1], leading to distinct stereoelectronic properties.
  • Synthesis : Achieved in 7% yield over nine steps, highlighting synthetic challenges .

Functionalized Analogues

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

  • Structure : A spiro compound with phosphorus and oxygen heteroatoms .
  • Key Differences : Heteroatom inclusion alters reactivity (e.g., redox stability) and enables applications in coordination chemistry .

4-Oxatetracyclo[6.2.1.0²⁷.0³⁵]undec-9-ene

  • Structure : A halogenated derivative (hexachloro-substituted) with an oxygen bridge .
  • Key Differences : Increased polarity and toxicity due to halogen substituents, limiting industrial use .

Thermodynamic and Kinetic Properties

Property Tetracyclo(6.2.1.0²⁷.0³⁵)undecane Trinorbornane Trishomocubane
ΔfH° (gas, kJ/mol) 59.00 ± 3.60 Not reported ~300 (estimated)
Boiling Point (K) 464.43 Not reported >500
Synthetic Yield Not reported 7% 40–60%
Strain Energy High Very High Extreme
  • Stability: Tetracyclo(6.2.1.0²⁷.0³⁵)undecane’s strain energy is lower than trishomocubane but higher than trinorbornane, as inferred from rearrangement studies .
  • Reactivity : The compound’s bridged structure resists retro-Diels–Alder reactions, unlike polyquinane derivatives (e.g., staurane tetraones), which undergo retro-Claisen cleavage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane, and what challenges arise during its stereochemical control?

  • Methodological Answer : Synthesis often involves annulation or cycloaddition strategies. For example, tricyclic precursors like tricyclo[6.2.1.0⁴,⁷]undecane derivatives are functionalized via epoxidation or bromination, followed by stereoselective ring closure (e.g., 10-bromo-6,9-epoxy intermediates) . Challenges include competing elimination pathways and axial chirality management, requiring precise temperature control (-78°C to 0°C) and Lewis acid catalysts (e.g., BF₃·OEt₂) to suppress side reactions .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to resolve structural ambiguities in tetracyclic frameworks?

  • Methodological Answer : Key NMR parameters include:

Proton Environmentδ (ppm)MultiplicityCoupling Constant (Hz)
Bridgehead H (C2, C7)1.8–2.2ddJ = 10–12
Epoxy protons (C6, C9)3.5–4.0m-
  • Assignments rely on decoupling experiments and NOESY correlations to distinguish diastereotopic protons .

Q. What computational methods are employed to predict the reactivity of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates strain energy (~25 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV), identifying reactive sites (e.g., strained bridgehead carbons). Molecular dynamics simulations model conformational flexibility in solution .

Advanced Research Questions

Q. How can failed annulation attempts in tetracyclic synthesis be systematically analyzed and resolved?

  • Methodological Answer : A case study of 10-bromo-6,9-epoxy-tricyclo[6.2.1.0⁴,⁷]undecan-3-one (I) revealed competing nortricyclane formation via internal displacement. Mitigation involves:

  • Lowering reaction temperature to -40°C.
  • Using bulky bases (e.g., LDA) to disfavor elimination.
  • Monitoring intermediates via in situ IR spectroscopy for real-time adjustments .

Q. What catalytic strategies enable enantioselective functionalization of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane?

  • Methodological Answer : N-Heterocyclic carbene (NHC) catalysts enable [3+2] annulations with cyclohexadienone-tethered ynals, achieving 100% atom economy and >90% ee under mild conditions (rt, 24h). Key parameters:

Catalyst LoadingSolventYield (%)ee (%)
5 mol% Mes-NHCTHF8592
  • Chiral induction arises from π-π stacking between the NHC and ynal substrate .

Q. How does the cage-like framework of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane influence its regioselective derivatization?

  • Methodological Answer : Proximity effects in the rigid scaffold enable sequential functionalization. For example:

Step 1 : Epoxidation at C6–C9 with mCPBA (syn selectivity, 78% yield).

Step 2 : Bromination at C10 via radical pathway (AIBN, NBS, 65% yield).

Step 3 : Ring-opening of epoxide with Grignard reagents (R-MgX) at C6 (trans addition, 82% yield) .

Q. What are the limitations of X-ray crystallography in resolving axial chirality in polycyclic systems?

  • Methodological Answer : For enantiomers like (1Sa,4S,6R,7S,9R)-tetracyclo[5.2.2.0¹,⁶.0⁴,⁹]undecane, Flack parameters >0.1 indicate poor resolution. Alternative approaches:

  • Chiral derivatization (e.g., Mosher esters) combined with CD spectroscopy.
  • Solid-state NMR using ¹³C CP-MAS to distinguish diastereomeric crystal packing .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the thermal stability of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane derivatives?

  • Analysis : Discrepancies arise from:

  • Sample purity : Impurities (e.g., residual Br in brominated analogs) lower decomposition onset by 20–30°C (DSC data).
  • Measurement conditions : Under N₂ vs. air, oxidative degradation accelerates above 200°C (TGA).
    • Resolution : Standardize purification (column chromatography, >99% purity) and inert-atmosphere protocols .

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